5-(2-Furyl)isoxazole

Overview

Description

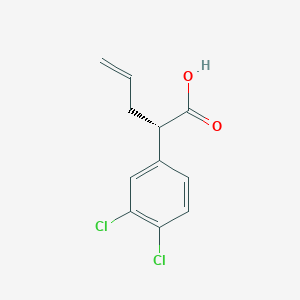

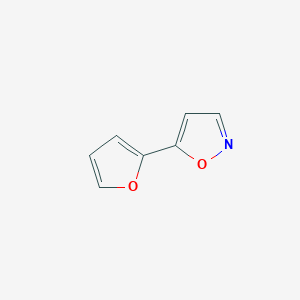

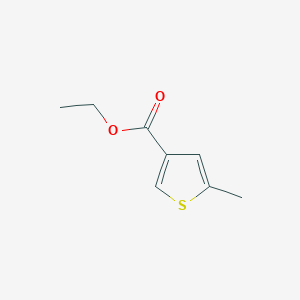

5-(2-Furyl)isoxazole is a heterocyclic compound that contains an isoxazole ring fused with a furan ring . It is part of a broader class of compounds known as isoxazoles, which are five-membered heterocyclic moieties commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 18 bonds, 14 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 2 five-membered rings, 1 acyl halogenide (aromatic), 1 Furane, and 1 Isoxazole .Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives, including this compound, is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .Scientific Research Applications

Synthesis and Characterization

- A study by Dhaduk and Joshi (2022) involved the synthesis of isoxazole derivatives, including 5-(2-Furyl)isoxazole, which demonstrated significant antibacterial and antifungal activity. This highlights the compound's potential in the development of new antimicrobial agents (Dhaduk & Joshi, 2022).

Antibacterial and Antifungal Properties

- Research on nitrofuryl pyrazoles and isoxazoles, including this compound, noted their synthesis and antibacterial properties, further emphasizing the compound's significance in medical chemistry (Haber & Schoenberger, 1968).

Reactions and Derivatives

- A study by Sasaki and Yoshioka (1971) explored the syntheses and reactions of α-Acetylenic ketones containing the nitrofuran ring, leading to isoxazoles and other derivatives. This research contributes to our understanding of the chemical behavior and potential applications of this compound in various chemical syntheses (Sasaki & Yoshioka, 1971).

Antiparasitic Properties

- Haugwitz et al. (1982) synthesized isothiocyanato-2-furylbenzoxazoles, including derivatives of this compound, which demonstrated significant antiparasitic properties. This suggests the potential application of this compound in developing antiparasitic agents (Haugwitz et al., 1982).

Antituberculosis Activity

- Foroumadi et al. (2004) conducted a study on the antituberculosis activity of 5-nitro-2-furyl derivatives, showcasing the potential of this compound in tuberculosis treatment (Foroumadi et al., 2004).

Mechanism of Action

Target of Action

Isoxazoles, including 5-(2-Furyl)isoxazole, form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They are known to interact with various enzymes and receptors in biological systems . .

Mode of Action

The mode of action of isoxazoles involves their interaction with their targets, leading to changes in the biological system. The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles, including this compound, synthetically useful .

Biochemical Pathways

Isoxazoles are known to affect various biochemical pathways due to their wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . .

Result of Action

The result of the action of this compound would depend on its specific targets and mode of action. Given its potential biological activities, it could have various molecular and cellular effects . .

Safety and Hazards

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

properties

IUPAC Name |

5-(furan-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c1-2-6(9-5-1)7-3-4-8-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBKQMIWNVTWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the synthetic routes to obtain 5-(2-Furyl)isoxazole-3-carboxylic acid derivatives?

A1: this compound-3-carboxylic acid derivatives can be synthesized by reacting methyl (ethyl) 2-furoylpropiolates with hydroxylamine. This reaction yields methyl (ethyl) 5-(2'-furyl) isoxazole-3-carboxylate. []

Q2: Are there alternative reagents to obtain this compound derivatives besides hydroxylamine?

A2: Yes, β-(2-Furyl)-α-haloacrylonitriles can react with either hydroxylamine hydrochloride or N-hydroxyurea to produce 3-amino-5-(2-furyl)isoxazoles. [] Additionally, reacting methyl (ethyl) 2-furoylpropiolates with hydrazine hydrate yields methyl (ethyl) 5-(2'-furyl) pyrzaole-3-carboxylates, showcasing a different heterocyclic structure. []

Q3: How can the position of a nitro group be confirmed in this compound derivatives?

A3: The position of a nitro group in the furan ring of this compound derivatives can be confirmed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. [] These techniques provide structural information by analyzing the interaction of electromagnetic radiation with the molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)

![1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B170218.png)

![3-[(2-Phenylethyl)amino]propanenitrile](/img/structure/B170220.png)